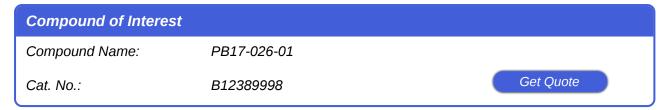


A Comparative Guide to the Off-Target Kinase Profile of SGC-STK17B-1

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target kinase profile of the chemical probe SGC-STK17B-1 against other kinase inhibitors. The information presented is based on publicly available experimental data to offer an objective analysis for research and drug development applications.

Executive Summary

SGC-STK17B-1 is a potent and highly selective chemical probe for Serine/Threonine Kinase 17B (STK17B), also known as DRAK2.[1][2] Kinase profiling studies demonstrate its superior selectivity compared to broader-spectrum kinase inhibitors such as Dovitinib and Quercetin, and even more targeted compounds like the investigated Benzofuranone derivative. This high selectivity makes SGC-STK17B-1 an invaluable tool for specifically interrogating the biological functions of STK17B with minimal confounding effects from off-target kinase inhibition.

Comparative Kinase Inhibition Profile

The following tables summarize the quantitative data on the inhibitory activity of SGC-STK17B-1 and its comparators against their primary target, STK17B, and a selection of off-target kinases.

Table 1: Potency and Selectivity against Primary Target and Key Off-Targets



Compound	Primary Target	IC50 / Kd (nM) vs STK17B	Key Off- Targets	IC50 / Kd (nM) vs Off-Targets
SGC-STK17B-1	STK17B	IC50: 34 nM, Kd: 5.6 nM[3]	STK17A	Kd: 220 nM[4]
AURKB	>30-fold selective (Kd)[1] [5]			
CaMKK2	>30-fold selective (Kd)[1] [5]			
Dovitinib	Multi-kinase	Micromolar cross- reactivity[6][7]	FLT3, c-Kit, FGFR1/3, VEGFR1-3, PDGFRβ	IC50s: 1-13 nM
Quercetin	Multi-kinase	Broad, non- selective inhibition[4][6]	ABL1, Aurora Kinases, FLT3, JAK3, MET, etc.	Broad inhibition at low micromolar concentrations
Benzofuranone derivative 41	STK17B	IC50: 250 nM	Profiled against 26 kinases with favorable selectivity	Data on broader kinome scan not available.

Table 2: KINOMEscan Selectivity Profile of SGC-STK17B-1

SGC-STK17B-1 was profiled against a panel of 403 wild-type kinases at a concentration of 1 μ M.[1][6] The results highlight its high selectivity.



Kinase	% Control at 1 μM	
STK17B	<10% (High Inhibition)	
MET	<10%[1]	
NEK6	<10%[1]	
PIM2	<10%[1]	
WEE1	<10%[1]	
CAMKK2	<10%[1]	
Majority of 403 kinases	>90% (Minimal to No Inhibition)	

A lower "% Control" value indicates stronger binding and inhibition.

Experimental Protocols KINOMEscan Kinase Profiling Assay (Competition Binding Assay)

The KINOMEscan[™] platform (DiscoverX) is a high-throughput competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.

Detailed Protocol:

- Kinase Preparation: Human kinases are expressed as fusions to a proprietary DNA tag and purified.
- Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
- Competition Assay:

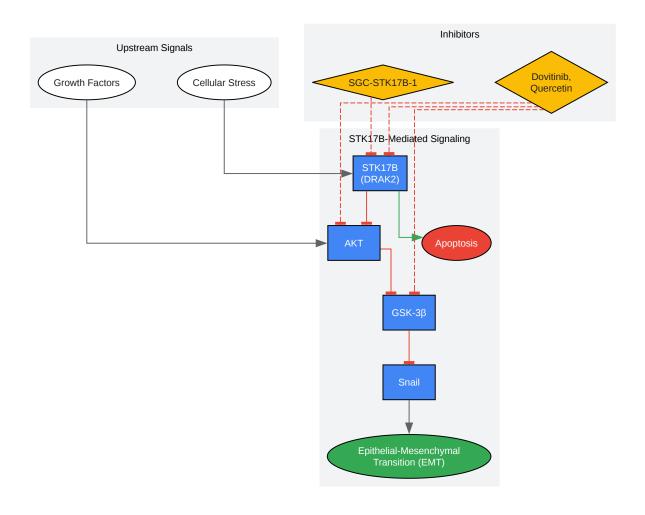


- The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together in a buffer solution.
- The reaction is allowed to reach equilibrium.
- Washing: Unbound kinase and test compound are washed away.
- Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).[8]
- Data Analysis:
 - The amount of kinase captured in the presence of the test compound is compared to a DMSO control (representing 100% kinase binding).
 - Results are typically reported as "% of Control", where a lower percentage indicates stronger inhibition.
 - For determining dissociation constants (Kd), the assay is performed with a range of test compound concentrations, and the data are fitted to a dose-response curve.

Signaling Pathways and Experimental Workflows STK17B Signaling Pathway in Apoptosis and Cancer Progression

STK17B is a member of the death-associated protein kinase (DAPK) family and is implicated in the regulation of apoptosis and autophagy.[9][10] In some cancers, such as hepatocellular carcinoma, STK17B has been shown to promote carcinogenesis and metastasis through the AKT/GSK-3β/Snail signaling pathway.[11]





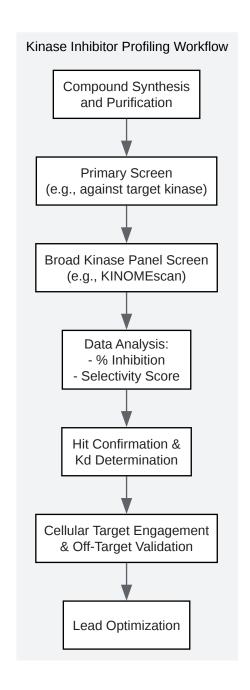
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Caption: STK17B signaling in apoptosis and EMT.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.





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Caption: Kinase inhibitor profiling workflow.

Conclusion

The available data strongly indicate that SGC-STK17B-1 is a highly selective inhibitor of STK17B. Its minimal off-target activity, especially when compared to multi-kinase inhibitors like Dovitinib and Quercetin, makes it a superior tool for elucidating the specific cellular roles of



STK17B. For researchers investigating STK17B-mediated signaling pathways, the use of SGC-STK17B-1, alongside its inactive control, can provide more precise and reliable insights than less selective compounds.

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